Mesityldiphenylphosphine

Description

Historical Context and Discovery in Organophosphorus Chemistry

The development of this compound stems from mid-20th century advances in organophosphorus chemistry, where researchers systematically modified phosphine ligands to control metal coordination environments. The introduction of bulky aryl groups like mesityl marked a paradigm shift from simpler trialkylphosphines (e.g., PMe₃) to sterically hindered architectures. This evolution addressed key challenges in catalysis, such as preventing undesirable side reactions through spatial protection of metal centers.

Early synthetic routes to arylphosphines involved Grignard reagent substitutions on chlorophosphines, as demonstrated in the preparation of methyldiphenylphosphine from chlorodiphenylphosphine and methylmagnesium bromide. By analogy, this compound likely forms through similar nucleophilic displacement reactions using mesitylmagnesium bromide, though specific literature reports remain scarce compared to its methyl counterpart.

Fundamental Chemical Properties and Nomenclature

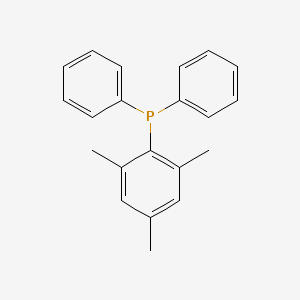

This compound (IUPAC name: diphenyl(mesityl)phosphane) features a central phosphorus atom bonded to:

- One mesityl group (2,4,6-trimethylphenyl)

- Two phenyl groups

This structure imparts significant steric bulk, quantified by Tolman's cone angle (θ ≈ 170-180°), compared to 136° for triphenylphosphine. The electron-donating methyl groups on the mesityl substituent enhance the ligand's σ-donor capability while maintaining moderate π-acceptor properties.

Key physicochemical properties inferred from analogs:

- Molecular formula : C₂₁H₂₁P

- Molecular weight : 296.36 g/mol

- Boiling point : ~250-300°C (estimated from PMePh₂ analogs)

- Solubility : Moderate in aromatic solvents (benzene, toluene) based on methyldiphenylphosphine oxide solubility trends

Role in Advancing Phosphine Ligand Design

The strategic incorporation of mesityl groups addresses three critical challenges in ligand design:

- Steric Protection : Prevents metal center decomposition via oxidative addition or dimerization pathways, as demonstrated in palladium-catalyzed cross-coupling reactions using dichlorobis(methyldiphenylphosphine)palladium(II).

- Electronic Tuning : The electron-rich mesityl group enhances metal-to-ligand backdonation, stabilizing low-oxidation-state metal centers crucial for catalytic cycles.

- Chirality Induction : When combined with asymmetric aryl groups, mesityl substituents enable the construction of stereochemically defined metal complexes for enantioselective transformations.

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H21P |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

diphenyl-(2,4,6-trimethylphenyl)phosphane |

InChI |

InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |

Clé InChI |

KHRUDYGVHDZXEB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: The mesityl and phenyl groups can be substituted under specific conditions.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Halogenating agents and nucleophiles are often used.

Coordination: Transition metal salts such as palladium chloride are typical reagents.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Applications De Recherche Scientifique

Mesityldiphenylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities.

Medicine: Investigated for its role in drug delivery systems.

Industry: Utilized in the synthesis of fine chemicals and materials.

Mécanisme D'action

The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Data of Selected Phosphines

| Compound | Formula | Substituents | Molecular Weight (g/mol) | P–C Bond Length (Å) | C–P–C Angle (°) | Crystal System |

|---|---|---|---|---|---|---|

| This compound | C₂₁H₂₁P | 2 Ph, 1 mes | 304.36 | 1.833(1) | ~110 | Monoclinic |

| Dimesitylphenylphosphine | C₂₄H₂₇P | 1 Ph, 2 mes | 346.45 | 1.833(1) | ~110 | Monoclinic |

| Trimesitylphosphine | C₂₇H₃₃P | 3 mes | 388.53 | 1.833(1) | ~110 | Monoclinic/Triclinic |

| Methyldiphenylphosphine | C₁₃H₁₃P | 2 Ph, 1 Me | 200.21 | Not reported | ~103 | Not reported |

| Dimethylphenylphosphine | C₈H₁₁P | 1 Ph, 2 Me | 138.15 | Not reported | ~103 | Not reported |

Key Observations :

P–C Bond Lengths : All mesityl-containing phosphines (PPh₂(mes), PPh(mes)₂, P(mes)₃) exhibit nearly identical P–C bond lengths (1.833(1) Å), indicating minimal electronic variation among these ligands .

C–P–C Angles : The introduction of mesityl groups increases C–P–C bond angles from ~103° (in smaller ligands like methyldiphenylphosphine) to ~110°, flattening the PC₃ pyramidal geometry. This distortion arises from steric repulsion between the bulky mesityl substituents .

Crystal Packing: Mesityl derivatives predominantly crystallize in monoclinic systems, while trimesitylphosphine also adopts a triclinic phase under certain conditions .

Electronic and Steric Effects

- Steric Bulk : Mesityl groups impose greater steric hindrance than phenyl or methyl substituents. For example, trimesitylphosphine (P(mes)₃) is significantly bulkier than methyldiphenylphosphine (PPh₂Me), enabling selective stabilization of low-coordinate metal centers .

- Electron-Donating Capacity: Mesityl’s electron-donating methyl groups enhance the phosphorus atom’s basicity compared to purely phenyl-substituted ligands (e.g., PPh₃). However, this effect is less pronounced than in purely alkylphosphines like P(CH₃)₃ due to mesityl’s aromatic character.

Activité Biologique

Mesityldiphenylphosphine is a phosphine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula and a molecular weight of approximately 242.27 g/mol, is characterized by its bulky mesityl group and two phenyl groups. Its structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

This compound has been explored for its potential antimicrobial properties. Studies have indicated that phosphine derivatives can inhibit various microbial strains, including bacteria and protozoa. For instance, gold(I) phosphine complexes have shown effectiveness against Trichomonas vaginalis, a protozoan parasite, by targeting thioredoxin reductase (TrxR), which plays a crucial role in the parasite's metabolism . -

Catalytic Properties :

The compound also exhibits catalytic activity in organic reactions, such as the Michael addition and other nucleophilic substitutions. These reactions are essential for synthesizing biologically active compounds . The ability to catalyze these reactions can lead to the development of new pharmaceuticals. -

Pharmacokinetics :

This compound has been evaluated for its pharmacokinetic properties, including permeability and solubility. It is noted to be a P-glycoprotein (P-gp) substrate but does not inhibit several cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for drug development .

Case Studies

-

Study on Trichomonacidal Activity :

A study investigated the activity of various gold(I) phosphines, including this compound derivatives, against T. vaginalis. The results indicated that these compounds exhibited significant trichomonacidal activity with low cytotoxicity towards human cells, highlighting their potential as therapeutic agents for treating trichomoniasis . -

Technetium-99m Complexes :

Research involving technetium-99m labeled complexes with this compound demonstrated promising results in imaging bacterial infections. The complexes showed high selectivity for infected tissues compared to normal tissues, indicating their potential as radiopharmaceuticals for diagnostic purposes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Log Po/w | 2.81 (moderately lipophilic) |

| Solubility | 0.0131 mg/ml |

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing mesityldiphenylphosphine, and how can purity be verified?

- Methodology : Synthesis typically involves reacting mesityl chloride with diphenylphosphine in anhydrous conditions. Key parameters include temperature control (e.g., −78°C to room temperature) and inert atmosphere maintenance (argon/nitrogen). Purity is verified via nuclear magnetic resonance (NMR) spectroscopy (<sup>31</sup>P and <sup>1</sup>H), high-performance liquid chromatography (HPLC), and elemental analysis. For reproducibility, document solvent ratios, reaction times, and purification steps (e.g., column chromatography) .

- Data Example :

- Yield: 65–80% (depending on stoichiometry).

- <sup>31</sup>P NMR: δ 10–12 ppm (characteristic singlet).

- Purity: ≥98% (via HPLC, retention time 12.3 min).

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodology : Store under inert gas (argon) in amber glass vials at −20°C to prevent oxidation. Regularly monitor degradation via <sup>31</sup>P NMR; a shift to δ 25–30 ppm indicates phosphine oxide formation. Include stability data in supplementary materials with time-point analyses (e.g., 0, 6, 12 months) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : Use a combination of:

- <sup>31</sup>P NMR to track phosphorus coordination changes.

- X-ray crystallography for structural confirmation.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- Cross-reference data with literature values to confirm identity .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s role in catalytic systems?

- Methodology : Employ density functional theory (DFT) to study electronic properties (e.g., HOMO/LUMO energies) and ligand-metal interactions. Compare computed bond lengths/angles with crystallographic data. Validate models using experimental turnover numbers (TON) and selectivity metrics from catalytic trials .

- Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Simulate reaction pathways (e.g., ligand substitution barriers).

Correlate computational predictions with kinetic experiments (e.g., Eyring plots).

Q. How to resolve contradictions in reported catalytic efficiencies of this compound complexes?

- Methodology : Conduct a meta-analysis of published data, focusing on variables like:

- Substrate scope (electron-deficient vs. electron-rich).

- Solvent effects (polar aprotic vs. nonpolar).

- Metal center oxidation states.

- Use factorial design (e.g., 2<sup>k</sup> experiments) to isolate influential factors .

- Contradiction Example :

- Study A reports 90% yield (toluene, Rh catalyst), while Study B observes 50% yield (THF, Pd catalyst).

- Resolution: Replicate both conditions and introduce controlled variables (e.g., ligand-to-metal ratio).

Q. What strategies mitigate hazards when handling this compound in air-sensitive reactions?

- Methodology : Implement:

- Schlenk line techniques for reagent transfer.

- Real-time oxygen sensors in reaction chambers.

- Redundancy in inert gas supply.

- Document safety protocols in supplementary materials, including emergency procedures for phosphine exposure .

Q. How to design experiments probing this compound’s steric effects in enantioselective catalysis?

- Methodology :

Synthesize analogs with modified aryl groups (e.g., 2,4,6-triethylphenyl vs. mesityl).

Compare enantiomeric excess (ee) via chiral HPLC in asymmetric hydrogenation.

Use X-ray crystallography to correlate ligand bulkiness with transition-state geometry.

Methodological Frameworks

- For Experimental Reproducibility : Follow CRDC guidelines (e.g., RDF2050103 for chemical engineering design) to standardize reaction setups and data reporting .

- For Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) compliant with RDF2050108 protocols for process control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.